

Application Notes & Protocols: Analytical Detection of 6-Fluoronaphthalene-2-sulfonic Acid

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Compound of Interest

Compound Name: 6-Fluoronaphthalene-2-sulfonic acid

Cat. No.: B581056

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This document provides detailed application notes and protocols for the analytical detection of **6-Fluoronaphthalene-2-sulfonic acid**, a compound of interest in pharmaceutical development and environmental analysis. The methodologies outlined below are designed for researchers, scientists, and drug development professionals requiring sensitive and accurate quantification of this analyte.

Introduction

6-Fluoronaphthalene-2-sulfonic acid (CAS No: 859071-26-4) is a fluorinated aromatic sulfonic acid.^[1] Its analysis is crucial for process monitoring, quality control, and metabolic studies. The methods detailed herein leverage High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a robust and widely adopted technique for the analysis of naphthalene sulfonates and related compounds.^[2]

Chemical Properties:

Property	Value	Reference
Molecular Formula	C10H7FO3S	[1]
Molecular Weight	226.224 g/mol	[1]
Exact Mass	226.01000	[1]

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This section outlines a reverse-phase HPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) for the sensitive and selective determination of **6-Fluoronaphthalene-2-sulfonic acid**.

Principle

The method utilizes a C18 stationary phase to separate the analyte from the sample matrix based on its hydrophobicity. A gradient elution with a mobile phase consisting of an organic solvent (acetonitrile) and water, both modified with formic acid to ensure ionization, is employed. The eluting analyte is then detected by a mass spectrometer operating in negative ion mode, which is suitable for acidic compounds like sulfonic acids.

Experimental Protocol

A detailed step-by-step protocol for the analysis is provided below.

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as biological fluids or environmental samples, a solid-phase extraction (SPE) clean-up is recommended to remove interfering substances and concentrate the analyte.[2]

- **Conditioning:** Condition a polymeric reversed-phase SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.
- **Loading:** Acidify the sample (e.g., 1 mL of plasma or water sample) with 10 µL of formic acid and load it onto the conditioned SPE cartridge.

- **Washing:** Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
- **Elution:** Elute the analyte with 1 mL of methanol into a clean collection tube.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

2.2.2. HPLC-MS Analysis

The following table summarizes the instrumental parameters for the HPLC-MS analysis.

Parameter	Condition
HPLC System	
Column	C18, 2.1 x 100 mm, 3.5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr
Monitored Ion (m/z)	225.0 (for [M-H] ⁻)

2.2.3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to determine the concentration of the unknown samples.

Expected Quantitative Data

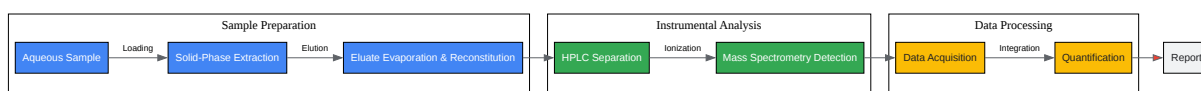
The following table presents a summary of the expected performance characteristics of the method.

Parameter	Expected Value
Retention Time	~ 5-7 minutes
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Recovery (from SPE)	> 85%
Precision (%RSD)	< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **6-Fluoronaphthalene-2-sulfonic acid**.



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References

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- 2. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
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